[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL
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Overview
Description
[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, and an oxane moiety, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring followed by the introduction of the phenyl and oxane groups through nucleophilic substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium iodide, potassium bromide.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, including cancer and neurological disorders.
Industry: Industrially, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various applications, from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
[4-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID]: This compound shares a similar morpholine ring and phenyl group but differs in its boronic acid moiety.
[4-(MORPHOLINE-4-CARBONYL)PHENYL]BORONIC ACID: Another similar compound with a boronic acid group, used in different chemical reactions and applications.
Uniqueness: The uniqueness of [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL lies in its oxane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-12-15-13-22-11-8-18(15)16(20)17(6-9-21-10-7-17)14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOURUUHNPRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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